molecular formula C17H22N4O3 B2657523 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide CAS No. 2034581-41-2

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide

Número de catálogo: B2657523
Número CAS: 2034581-41-2
Peso molecular: 330.388
Clave InChI: ZNJMUTMAJSFOFA-HDJSIYSDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide is a sophisticated small molecule building block of significant interest in medicinal chemistry and drug discovery research. This compound features a stereochemically defined (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl backbone connected to a 3,5-dimethylisoxazole acetamide moiety, creating a unique molecular architecture that enables targeted biological investigations. The strategic incorporation of the pyrimidine and isoxazole heterocycles within a single scaffold makes this compound particularly valuable for probing structure-activity relationships in enzyme inhibition studies, with research applications extending to the development of kinase inhibitors and cyclooxygenase-2 targeted agents based on its structural characteristics . The rigid trans-cyclohexyl linker provides defined spatial orientation of the pharmacophores, allowing researchers to study precise molecular recognition events in protein binding pockets. This compound serves as a key intermediate in the synthesis of more complex therapeutic candidates targeting various disease pathways, including neoplasia and inflammatory conditions . Its well-defined stereochemistry and balanced molecular properties, including a polar surface area of approximately 90.1 Ų, contribute to favorable characteristics for cellular permeability and target engagement in experimental models . Research applications include use as a critical scaffold in structure-based drug design, fragment-based screening campaigns, and as a synthetic intermediate for developing targeted therapies against various oncological and neurodegenerative indications .

Propiedades

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-11-15(12(2)24-21-11)10-16(22)20-13-4-6-14(7-5-13)23-17-18-8-3-9-19-17/h3,8-9,13-14H,4-7,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJMUTMAJSFOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of a suitable precursor, such as a β-ketoamide, under acidic or basic conditions.

    Introduction of the pyrimidine moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with a cyclohexylamine intermediate.

    Coupling of the oxazole and pyrimidine intermediates: The final step involves the coupling of the two intermediates through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts, solvents, and reaction temperatures. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Modified Aliphatic Chains

The most direct structural analogue is 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]propanamide (BK64664, CAS 2034438-73-6) . Key differences include:

Parameter Target Compound BK64664
Aliphatic Chain Acetamide (C2) Propanamide (C3)
Pyrimidine Subst. Unsubstituted pyrimidin-2-yloxy 4,6-Dimethylpyrimidin-2-yloxy
Molecular Formula Not explicitly provided C₂₀H₂₈N₄O₃
Molecular Weight Not explicitly provided 372.46 g/mol

The propanamide chain in BK64664 may increase hydrophobic interactions but reduce solubility compared to the shorter acetamide chain in the target compound.

Compounds with Varied Heterocyclic Substituents

Compounds m , n , and o from Pharmacopeial Forum (2017) share acetamide backbones but differ significantly in heterocyclic substituents and stereochemistry :

Compound Key Features Structural Contrast vs. Target Compound
m 2,6-Dimethylphenoxy, 2-oxotetrahydropyrimidin, (R)-stereochemistry Hexanamide backbone; lacks oxazole, features bulky phenyl groups
n (S)-stereochemistry, otherwise identical to m Stereochemical variations may influence target binding
o Mixed (2R,4S,5S) stereochemistry Highlights role of stereochemistry in activity

These compounds prioritize phenoxy and tetrahydropyrimidinone groups, suggesting divergent therapeutic targets (e.g., proteases or peptidases) compared to the target compound’s oxazole-pyrimidine motif.

Impact of Substituent Modifications on Physicochemical Properties

  • Pyrimidine Substitutions : The unsubstituted pyrimidin-2-yloxy group in the target compound may improve aqueous solubility relative to BK64664’s 4,6-dimethyl variant, albeit with reduced metabolic stability .
  • Oxazole vs.
  • Stereochemistry : The (1r,4r)-cyclohexyl configuration in the target compound mirrors the stereochemical precision observed in compounds mo , underscoring its importance in maintaining spatial orientation for target engagement .

Actividad Biológica

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological evaluations based on diverse research studies.

The molecular formula of the compound is C19H22N4O2C_{19}H_{22}N_{4}O_{2}, with a molecular weight of approximately 338.40358 g/mol . The IUPAC name provides insight into its structure, indicating the presence of an oxazole ring and a pyrimidine moiety.

PropertyValue
Molecular FormulaC19H22N4O2
Molecular Weight338.40358 g/mol
IUPAC Name2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide
SMILESCC(NC(=O)CCc1c(C)noc1C)c2ccc(cc2)n3ccnc3

Synthesis

The compound can be synthesized through a multi-step reaction involving oxazole derivatives and pyrimidine-based nucleophiles. The synthesis typically involves the formation of the oxazole ring followed by the introduction of the pyrimidine substituent via nucleophilic substitution reactions.

Research indicates that compounds similar to 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide may inhibit certain enzymes involved in cellular signaling pathways. For instance, studies have shown that derivatives with similar structures can act as inhibitors of acid ceramidase (AC), a key enzyme in sphingolipid metabolism which plays a role in various cellular processes including apoptosis and cell proliferation .

Case Studies

  • Hemorheological Activity : A related compound demonstrated significant hemorheological activity comparable to established angioprotective agents like pentoxifylline. This suggests potential applications in treating vascular diseases .
  • Anticancer Properties : In vitro studies have indicated that certain oxazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through caspase activation and modulation of signaling pathways related to cell survival .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating sphingolipid metabolism which is crucial in neurodegenerative diseases. This highlights the therapeutic potential of this class of compounds in treating conditions such as Alzheimer's disease .

Q & A

Q. What are the key methodological considerations for synthesizing 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide?

The synthesis typically involves multi-step reactions, including:

  • Cyclohexyl intermediate preparation : Use of trans-4-aminocyclohexanol and pyrimidin-2-yl chloride to form the (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexylamine intermediate under basic conditions (e.g., potassium carbonate in DMF) .
  • Acetamide coupling : Reaction of the intermediate with 3,5-dimethylisoxazole-4-acetic acid derivatives, employing coupling agents like EDC/HOBt to facilitate amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to isolate high-purity product .

Q. How can researchers confirm the structural integrity of this compound?

A combination of analytical techniques is required:

  • Single-crystal X-ray diffraction : Resolves stereochemistry (e.g., confirming the (1r,4r) cyclohexyl configuration) and bond angles .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify substituent positions (e.g., pyrimidin-2-yloxy group at C4 of cyclohexane) and absence of rotamers .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C21H25N5O3\text{C}_{21}\text{H}_{25}\text{N}_5\text{O}_3) with <2 ppm error .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should include:

  • Kinase inhibition assays : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR) due to the pyrimidine moiety’s ATP-mimetic properties .
  • Cytotoxicity profiling : Use MTT assays on cancer (HeLa, MCF-7) and non-cancerous (HEK-293) cell lines to assess selectivity .
  • Solubility and stability : Measure logP (shake-flask method) and plasma stability (37°C, 24h) to guide formulation strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across different batches?

Systematic optimization steps include:

  • Reaction parameter screening : Vary temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loadings (e.g., 1–5 mol% Pd for cross-coupling steps) .
  • Intermediate monitoring : Use TLC or in-situ IR to detect side products (e.g., oxazole ring decomposition at high temperatures) .
  • DoE (Design of Experiments) : Apply factorial designs to identify critical factors (e.g., base strength, reaction time) influencing yield .

Q. How should conflicting data in biological activity (e.g., high in vitro vs. low in vivo efficacy) be addressed?

Investigate potential causes through:

  • Pharmacokinetic profiling : Measure bioavailability (oral vs. intravenous administration), tissue distribution, and metabolite identification (LC-MS/MS) .
  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to intended targets in vivo .
  • Formulation adjustments : Test nanoparticle encapsulation or prodrug strategies to enhance solubility and half-life .

Q. What computational methods are effective for predicting structure-activity relationships (SAR)?

Integrate:

  • Molecular docking : Map interactions with kinase domains (e.g., AutoDock Vina) to prioritize substituent modifications .
  • MD simulations : Assess conformational stability of the cyclohexyl-pyrimidine linkage in aqueous environments (100 ns simulations, GROMACS) .
  • QSAR models : Train on datasets of analogous oxazole-pyrimidine hybrids to predict IC50_{50} values for new derivatives .

Q. How can environmental stability and degradation pathways be evaluated?

Follow a tiered approach:

  • Hydrolytic stability : Expose the compound to buffers (pH 3–10, 37°C) and monitor degradation via HPLC-UV .
  • Photodegradation : Use a solar simulator (300–800 nm) to identify photolytic byproducts (LC-HRMS) .
  • Ecotoxicology : Test acute toxicity on Daphnia magna and algae (OECD 202/201 guidelines) to assess environmental risks .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.